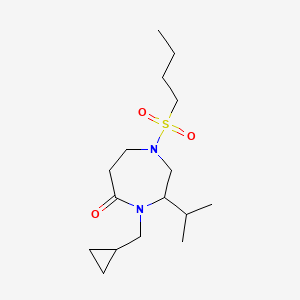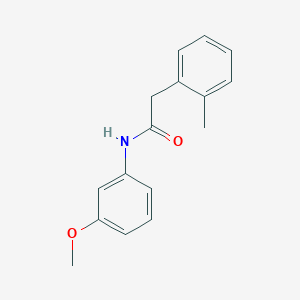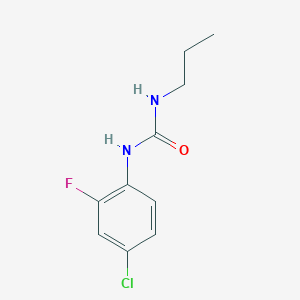![molecular formula C15H13F3N2O3 B5492030 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol, also known as TFMCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFMCQ is a quinoline derivative that has a unique structure with a carbonyl group and a morpholine ring attached to it. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.
作用機序
The mechanism of action of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting certain enzymes and proteins that are involved in disease progression. For example, 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has also been found to have antiviral activity against herpes simplex virus type 1 and 2. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is its unique structure, which makes it an attractive candidate for drug development. Additionally, this compound has shown promising results in various scientific studies, making it a subject of interest for researchers. However, the synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is a complex process that requires expertise in synthetic organic chemistry. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol. One area of interest is the development of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol can be optimized to make it more cost-effective and scalable. Overall, 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has great potential for the development of novel therapeutics, and further research is needed to fully explore its potential.
合成法
The synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol involves a multi-step process that includes the reaction of 2-chloro-8-hydroxyquinoline with trifluoromethylmorpholine-4-carbonyl chloride in the presence of a base. The reaction is then followed by purification and isolation of the final product. The synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is a complex process that requires expertise in synthetic organic chemistry.
科学的研究の応用
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique structure of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol makes it an attractive candidate for drug development.
特性
IUPAC Name |
(8-hydroxyquinolin-7-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)11-8-20(6-7-23-11)14(22)10-4-3-9-2-1-5-19-12(9)13(10)21/h1-5,11,21H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBJZGIELBHZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[2-(Trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5491959.png)
![N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5491967.png)

![1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5491989.png)
![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)
![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)

![N-(4-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492013.png)
![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)

![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5492043.png)
![ethyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5492047.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492054.png)